
Indium tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium tin oxide is a ternary composition of indium, tin, and oxygen in varying proportions. It is typically encountered as an oxygen-saturated composition with a formulation of 74% indium, 8% tin, and 18% oxygen by weight . Depending on the oxygen content, it can be described as either a ceramic or an alloy. This compound oxide is transparent and colorless in thin layers, while in bulk form it is yellowish to gray. It is one of the most widely used transparent conducting oxides due to its electrical conductivity, optical transparency, and chemical resistance to moisture .
Métodos De Preparación
Indium tin oxide can be prepared using various methods, including physical vapor deposition, sol-gel processing, and microemulsion methods.
Physical Vapor Deposition: Thin films of this compound oxide are most commonly deposited on surfaces by physical vapor deposition techniques such as electron beam evaporation and sputter deposition.
Sol-Gel Processing: This method involves the preparation of this compound oxide thin films with preferred orientation by sol-gel spin coating.
Microemulsion Method: This method involves the use of surfactants and co-surfactants to prepare this compound oxide nanoparticles.
Análisis De Reacciones Químicas
Indium tin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound oxide can be oxidized to form indium(III) oxide and tin(IV) oxide.
Reduction: This compound oxide can be reduced using hydrogen gas to form indium metal and tin metal.
Substitution: This compound oxide can undergo substitution reactions with other metal ions to form different metal oxides.
Common reagents used in these reactions include hydrogen gas for reduction and various metal salts for substitution reactions. Major products formed from these reactions include indium metal, tin metal, and various metal oxides .
Aplicaciones Científicas De Investigación
Indium tin oxide is widely used in scientific research and industry due to its unique properties.
Mecanismo De Acción
The mechanism of action of indium tin oxide involves its electrical conductivity and optical transparency. This compound oxide acts as a transparent conducting oxide, allowing it to conduct electricity while remaining transparent to visible light. This property is utilized in various applications, including touch screens, solar cells, and smart windows . The molecular targets and pathways involved include the modulation of carrier density and the interaction with light to produce electrical signals .
Comparación Con Compuestos Similares
Indium tin oxide is unique compared to other similar compounds due to its combination of high electrical conductivity and optical transparency. Similar compounds include:
Indium oxide: Indium oxide is also a transparent conducting oxide, but it has lower optical transparency compared to this compound oxide.
This compound oxide stands out due to its optimal balance of electrical conductivity and optical transparency, making it the preferred choice for many applications .
Propiedades
Fórmula molecular |
InSn |
|---|---|
Peso molecular |
233.53 g/mol |
Nombre IUPAC |
indium;tin |
InChI |
InChI=1S/In.Sn |
Clave InChI |
RHZWSUVWRRXEJF-UHFFFAOYSA-N |
SMILES canónico |
[In].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


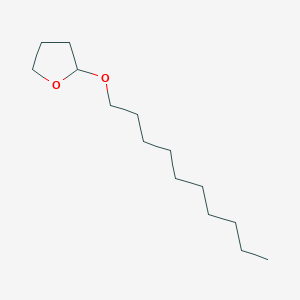

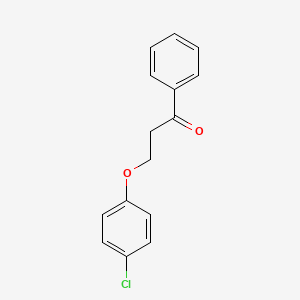
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
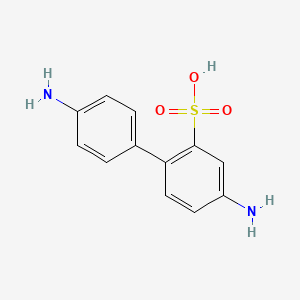
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
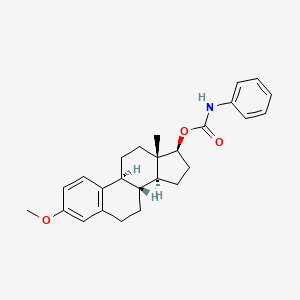
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
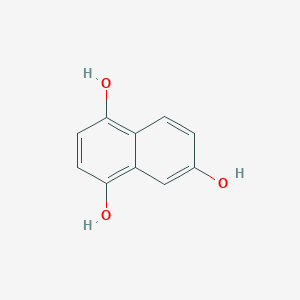
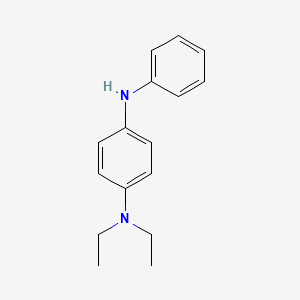
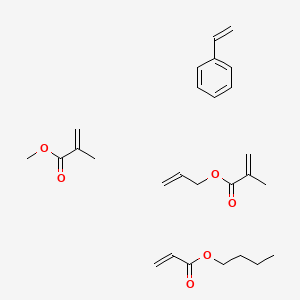
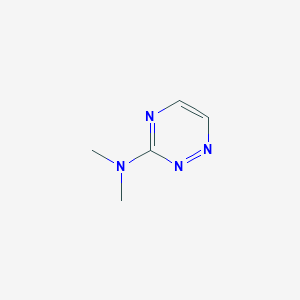

![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
